molecular formula C16H26N6O B7338312 1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea

1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea

Cat. No.: B7338312
M. Wt: 318.42 g/mol
InChI Key: HIKKMMGSHQAOMZ-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea is a chemical compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of urea derivatives and is known to have a wide range of pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea is not fully understood. However, it is believed to act as a positive allosteric modulator of the α3 subunit of the GABAA receptor, which is involved in the regulation of neuronal excitability. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the duration of the opening of the GABAA receptor channel, leading to an increase in the inhibitory effect of GABA. It has also been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea in lab experiments is its wide range of pharmacological properties. It has been shown to have anticonvulsant, analgesic, anxiolytic, and neuroprotective effects, making it a valuable tool for studying various aspects of neuroscience. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea. One potential direction is the investigation of its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the investigation of its effects on other neurotransmitter systems, such as the glutamate system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic uses.

Synthesis Methods

The synthesis of 1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea involves the reaction of 1-(3-chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine with (1R,2R)-trans-1-amino-2-indanol in the presence of a palladium catalyst. This method has been optimized to produce high yields of the desired product and has been used in various studies.

Scientific Research Applications

1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea has been extensively studied for its potential therapeutic uses. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O/c17-13-4-1-2-5-14(13)20-16(23)19-12-7-10-22(11-8-12)15-6-3-9-18-21-15/h3,6,9,12-14H,1-2,4-5,7-8,10-11,17H2,(H2,19,20,23)/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKKMMGSHQAOMZ-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)NC2CCN(CC2)C3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)NC(=O)NC2CCN(CC2)C3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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